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Overview
Description
tert-Butyl-chloro-dimethylsilane: and 1H-imidazole are two distinct compounds often used together in organic synthesis. 1H-imidazole is an organic compound with a five-membered ring containing two nitrogen atoms, commonly used as a base in chemical reactions .
Preparation Methods
tert-Butyl-chloro-dimethylsilane: can be synthesized by reacting tert-butyl lithium with dimethylchlorosilane in a pentane solution at 0°C under nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 48 hours, followed by distillation to obtain the product . Industrial production methods involve similar reaction conditions but on a larger scale.
1H-imidazole: is typically synthesized by the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia .
Chemical Reactions Analysis
tert-Butyl-chloro-dimethylsilane: undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tert-butyldimethylsilyl ethers.
Hydrolysis: It reacts with water to form tert-butyldimethylsilanol.
Common reagents and conditions used in these reactions include imidazole and dimethylformamide as solvents . Major products formed from these reactions are tert-butyldimethylsilyl ethers and tert-butyldimethylsilanol .
Scientific Research Applications
tert-Butyl-chloro-dimethylsilane: is widely used in organic synthesis to protect hydroxyl groups . It finds application in the synthesis of prostaglandins and as an auxiliary material for hypolipidemic agents such as lovastatin and simvastatin . It is also used in the preparation of isoxazolines N-oxides from alpha-bromonitroalkanes .
1H-imidazole: is used as a base in various chemical reactions and as a ligand in coordination chemistry . It also has applications in the pharmaceutical industry as a building block for the synthesis of various drugs .
Mechanism of Action
tert-Butyl-chloro-dimethylsilane: exerts its effects by reacting with hydroxyl groups to form silyl ethers, thereby protecting the hydroxyl groups from further reactions . The molecular target is the hydroxyl group, and the pathway involves the formation of a silicon-oxygen bond .
1H-imidazole: acts as a base, accepting protons in chemical reactions . It can also coordinate with metal ions through its nitrogen atoms, forming stable complexes .
Comparison with Similar Compounds
tert-Butyl-chloro-dimethylsilane: can be compared with similar silylating agents such as tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldiphenylchlorosilane . These compounds also protect hydroxyl groups but differ in their reactivity and selectivity .
1H-imidazole: can be compared with other nitrogen-containing heterocycles such as pyridine and pyrazole . While all these compounds act as bases, they differ in their basicity and coordination chemistry .
Properties
CAS No. |
1185092-02-7 |
---|---|
Molecular Formula |
C9H19ClN2Si |
Molecular Weight |
218.8 g/mol |
IUPAC Name |
tert-butyl-chloro-dimethylsilane;1H-imidazole |
InChI |
InChI=1S/C6H15ClSi.C3H4N2/c1-6(2,3)8(4,5)7;1-2-5-3-4-1/h1-5H3;1-3H,(H,4,5) |
InChI Key |
IFLPAOFWVBWJPG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)Cl.C1=CN=CN1 |
Pictograms |
Flammable; Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
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